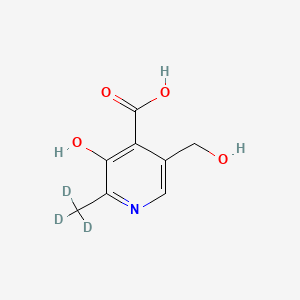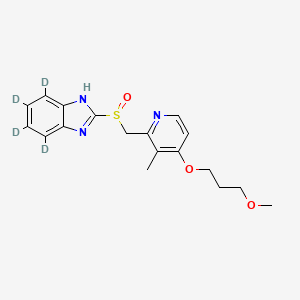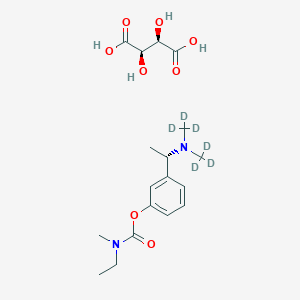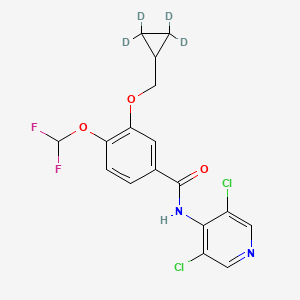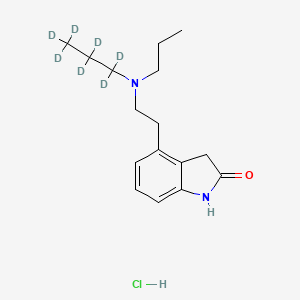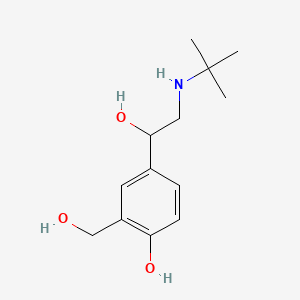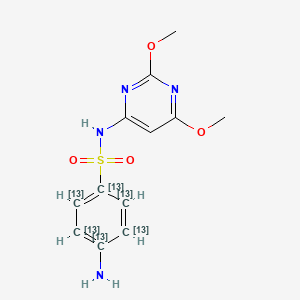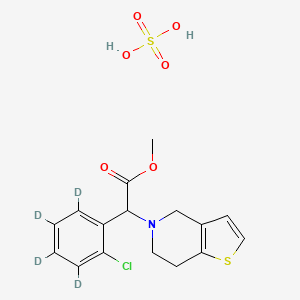
rac Clopidogrel-d4 Hydrogen Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Clopidogrel-d4 Hydrogen Sulfate is a deuterated form of clopidogrel, an antiplatelet agent used to inhibit blood clots in various conditions such as cerebrovascular disease, peripheral vascular disease, and coronary artery disease . The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule, making it useful in various research applications .
Mecanismo De Acción
Target of Action
The primary target of rac Clopidogrel-d4 Hydrogen Sulfate is the P2Y12 receptor . This receptor plays a crucial role in initiating a secondary messenger cascade that ultimately leads to platelet aggregation .
Mode of Action
this compound acts as an irreversible inhibitor of the P2Y12 receptor . By binding to this receptor, it prevents the receptor from initiating the secondary messenger cascade, thereby inhibiting platelet aggregation .
Biochemical Pathways
The inhibition of the P2Y12 receptor disrupts the biochemical pathway leading to platelet aggregation. This disruption affects the downstream effects of this pathway, which include the formation of blood clots .
Pharmacokinetics
This means it is metabolized in the body to produce the active drug . The bioavailability of this compound would be influenced by factors such as absorption rate, distribution within the body, metabolic conversion to the active drug, and eventual excretion.
Result of Action
The primary result of this compound’s action is the prevention of platelet aggregation . This reduces the risk of blood clot formation, thereby decreasing the likelihood of events such as myocardial infarction (heart attack) and stroke .
Análisis Bioquímico
Biochemical Properties
“rac Clopidogrel-d4 Hydrogen Sulfate” plays a significant role in biochemical reactions. It is an irreversible inhibitor of the P2Y12 receptor . The P2Y12 receptor is responsible for initiating a secondary messenger cascade that ultimately causes platelet aggregation .
Cellular Effects
The effects of “this compound” on cells are primarily related to its antiplatelet activity. By inhibiting the P2Y12 receptor, it prevents platelet aggregation, a key process in the formation of blood clots .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding to the P2Y12 receptor. This binding is irreversible, leading to a long-lasting inhibition of platelet aggregation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac Clopidogrel-d4 Hydrogen Sulfate involves the incorporation of deuterium atoms into the clopidogrel molecule. This is typically achieved through a series of chemical reactions that introduce deuterium-labeled reagents into the synthesis pathway . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product . Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
rac Clopidogrel-d4 Hydrogen Sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and thiol derivatives, which are valuable for various research applications .
Aplicaciones Científicas De Investigación
rac Clopidogrel-d4 Hydrogen Sulfate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways of clopidogrel metabolism in biological systems.
Industry: Applied in the development of new antiplatelet agents and other pharmaceutical compounds.
Comparación Con Compuestos Similares
rac Clopidogrel-d4 Hydrogen Sulfate is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct analytical advantages . Similar compounds include:
Clopidogrel Hydrogen Sulfate: The non-deuterated form of clopidogrel, used as an antiplatelet agent.
Ticlopidine: Another antiplatelet agent structurally similar to clopidogrel.
Prasugrel: A third-generation thienopyridine antiplatelet agent with a similar mechanism of action.
These compounds share similar pharmacological properties but differ in their metabolic pathways and clinical applications .
Propiedades
IUPAC Name |
methyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i2D,3D,4D,5D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-QZFMBAIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)OC)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



